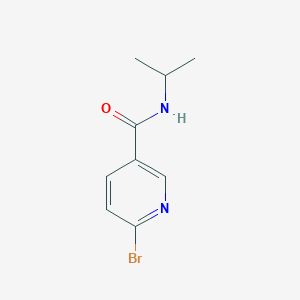

6-Bromo-N-isopropylnicotinamide

Descripción general

Descripción

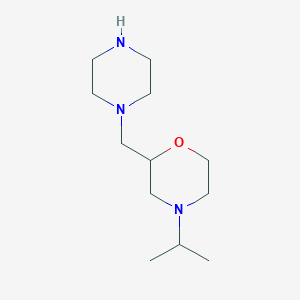

6-Bromo-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H11BrN2O . It is structurally related to 5-Bromo-N-isopropylpicolinamide .

Physical And Chemical Properties Analysis

6-Bromo-N-isopropylnicotinamide is a solid compound . Its molecular weight is 243.1 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación

Bronchodilator Action : Ipratropium bromide, a derivative of 6-Bromo-N-isopropylnicotinamide, has been found effective as a bronchodilator drug in asthma and chronic bronchitis treatment. Its mechanism involves anticholinergic pathways, impacting cyclic guanosine monophosphate (Baigelman & Chodosh, 1977).

Water Treatment : In water treatment, the role of bromide ions in the formation of haloacetic acids during chlorination and chloramination has been studied. Bromide ions impact the speciation of these acids, which are relevant in water disinfection processes (Cowman & Singer, 1996).

Soil Science : In the environmental sciences, especially soil science, bromide ions are used as tracers to study water and solute transport due to their non-adsorptive behavior to soil minerals (Flury & Papritz, 1993).

Enzyme Inhibition : The analogue of 6-Bromo-N-isopropylnicotinamide, 6-aminonicotinamide, inhibits NADP-dependent oxidoreductases. This can affect metabolic pathways, particularly in the central nervous system (Köhler, Barrach, & Neubert, 1970).

Pesticide Research : In agriculture, methyl bromide is studied as a fumigant for stored-product and quarantine insects. Research focuses on finding alternatives due to its ozone-depleting properties (Fields & White, 2002).

Chemical Synthesis : 2-Bromo-6-isocyanopyridine, a compound related to 6-Bromo-N-isopropylnicotinamide, has been used in multicomponent chemistry, demonstrating the versatility of bromine-containing compounds in synthetic organic chemistry (van der Heijden et al., 2016).

Medicinal Chemistry : In medicinal chemistry, bromophenols, which are structurally related to 6-Bromo-N-isopropylnicotinamide, have been studied for their carbonic anhydrase inhibitory properties, relevant in the treatment of various medical conditions (Balaydın et al., 2012).

Direcciones Futuras

While specific future directions for 6-Bromo-N-isopropylnicotinamide are not mentioned in the retrieved information, brominated compounds and nicotinamide derivatives are areas of active research in medicinal chemistry . They have potential applications in the development of new pharmaceuticals and therapeutic agents.

Propiedades

IUPAC Name |

6-bromo-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMAYTJHGDDWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243778 | |

| Record name | 6-Bromo-N-(1-methylethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-N-(propan-2-yl)pyridine-3-carboxamide | |

CAS RN |

1254123-86-8 | |

| Record name | 6-Bromo-N-(1-methylethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254123-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-(1-methylethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-chloroacetyl)piperidin-4-yl]benzamide](/img/structure/B1527880.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate](/img/structure/B1527881.png)

![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1527882.png)

![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B1527887.png)

![1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527890.png)

![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol](/img/structure/B1527891.png)